molecular formula C₃₂H₃₈N₈O₁₀S₂ B1140653 N,N-dimethylarginine CAS No. 102783-24-4

N,N-dimethylarginine

Cat. No.: B1140653
CAS No.: 102783-24-4
M. Wt: 758.82
InChI Key:
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Description

N,N-dimethylarginine is a naturally occurring chemical found in blood plasma. It is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells. This compound is closely related to L-arginine, a conditionally-essential amino acid. This compound interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and cardiovascular health .

Biochemical Analysis

Biochemical Properties

N,N-Dimethylarginine interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health . It is formed by methylation of arginine residues in proteins and released after proteolysis . In this reaction, S-adenosylmethionine is the methyl donor and S-adenosylhomocysteine the demethylated product .

Cellular Effects

This compound has been associated with various diseases. Elevated levels of this compound are accompanied by endothelial dysfunction and predict adverse outcome after ischemic stroke . It is also associated with cardiovascular disease in renal failure patients . It is thought to mediate its adverse vascular effects by impairing endothelial, nitric oxide-dependent function resulting in decreased vasodilatation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .

Molecular Mechanism

This compound is an endogenous inhibitor of nitric oxide synthase . It inhibits nitric oxide formation by displacing L-arginine from nitric oxide synthase . This leads to a decrease in nitric oxide production, which plays a crucial role in maintaining vascular tone and structure .

Temporal Effects in Laboratory Settings

The elimination of this compound occurs through urine excretion and metabolism by the enzyme dimethylarginine dimethylaminohydrolase (DDAH) . This suggests that the effects of this compound on cellular function may change over time as it is metabolized and excreted .

Metabolic Pathways

This compound is created in protein methylation, a common mechanism of post-translational protein modification . This reaction is catalyzed by an enzyme set called protein arginine N-methyltransferases . The methyl groups transferred to create this compound are derived from the methyl group donor S-adenosylmethionine .

Transport and Distribution

This compound is transported by the mitochondrial carrier SLC25A2 . This carrier protein transports this compound across the inner mitochondrial membrane . This suggests that this compound can be distributed within cells and tissues via this transport mechanism .

Subcellular Localization

This suggests that this compound may be localized in the cytoplasm of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethylarginine is synthesized through the methylation of arginine residues in proteins. This process involves the enzyme protein-arginine methyltransferase, which uses S-adenosylmethionine as the methyl donor . The reaction conditions typically involve physiological pH and temperature, as it occurs naturally within the body.

Industrial Production Methods

Industrial production of this compound is not commonly practiced due to its natural occurrence and the complexity of its synthesis. laboratory synthesis can be achieved through the methylation of L-arginine using chemical reagents under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylarginine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidative products.

    Reduction: Although less common, reduction reactions can occur under specific conditions.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of nitric oxide and other related compounds .

Scientific Research Applications

N,N-dimethylarginine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Symmetric dimethylarginine: Another methylated derivative of L-arginine, but with different methylation patterns.

    NG-monomethyl-L-arginine: A related compound with a single methyl group.

Uniqueness

N,N-dimethylarginine is unique due to its specific methylation pattern and its role as an endogenous inhibitor of nitric oxide synthase. This makes it a critical regulator of nitric oxide levels and a significant biomarker for cardiovascular health .

Properties

IUPAC Name

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGMGEXADBMOMJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=NCCC[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017725
Record name Dimethyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Asymmetric dimethylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

30315-93-6
Record name Asymmetric dimethylarginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30315-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030315936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-dimethylarginine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01686
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dimethyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYLARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CV1GEK3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Asymmetric dimethylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195 - 197 °C
Record name Asymmetric dimethylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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